REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]2[C:6](=O)[NH:7][CH2:8][C:9](=O)[NH:10][C:4]=2[CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[F:1][C:2]1[CH:14]=[CH:13][C:5]2[CH2:6][NH:7][CH2:8][CH2:9][NH:10][C:4]=2[CH:3]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
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2.11 g
|
Type
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reactant
|
Smiles
|
FC1=CC2=C(C(NCC(N2)=O)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
48.9 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
19.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 5.5 hours
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Duration
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5.5 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched with water, 15% sodium hydroxide
|
Type
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FILTRATION
|
Details
|
After the white precipitate was filtered off
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Type
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CUSTOM
|
Details
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THF was removed from the filtrate
|
Type
|
CUSTOM
|
Details
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The contents of the flask were then transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
Further purification (15% ammonia 2M solution in ethanol/ethyl acetate)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |